4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine
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Overview
Description
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine is an organic compound belonging to the class of pyridinylpyrimidines. These compounds contain a pyridinylpyrimidine skeleton, which consists of a pyridine linked to a pyrimidine by a bond
Preparation Methods
The synthesis of 4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine involves several steps. One common method includes the condensation of 6-methylpyridin-2-ylamine with 1,8-naphthyridine-4-carbaldehyde under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The resulting intermediate is then reacted with pyrimidine-4,6-diamine to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Mechanism of Action
The mechanism of action of 4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis . This inhibition can result in the suppression of tumor growth and the reduction of fibrosis in affected tissues.
Comparison with Similar Compounds
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: This compound also belongs to the class of pyridinylpyrimidines and exhibits kinase inhibitory activity.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer therapy, this compound shares structural similarities and mechanisms of action with this compound.
The uniqueness of this compound lies in its specific structural configuration, which allows for selective inhibition of certain kinases, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C18H15N7 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H15N7/c1-11-4-2-6-13(23-11)15-8-14(12-5-3-7-20-18(12)25-15)24-17-9-16(19)21-10-22-17/h2-10H,1H3,(H3,19,20,21,22,24,25) |
InChI Key |
UKGNLGXOAFOWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=NC=NC(=C4)N |
Origin of Product |
United States |
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